Fludalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

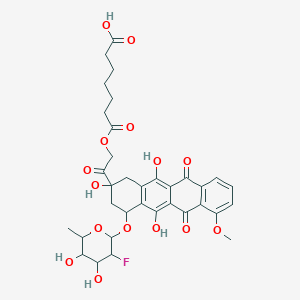

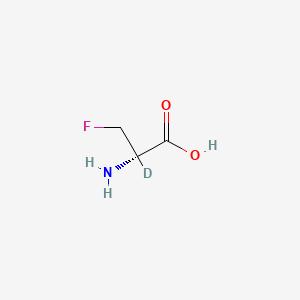

Fludalanine is synthesized from D-fluoroalanine through isotopic substitution designed to slow its rate of metabolism . The synthetic route involves the following steps:

Starting Material: D-fluoroalanine.

Isotopic Substitution: Introduction of a deuterium atom to slow down the metabolic rate.

Combination with Pentizidone: To prevent bacteria from using this compound for cell wall synthesis, it is combined with pentizidone, an inhibitor of a distinct enzyme required for bacterial cell wall synthesis.

Chemical Reactions Analysis

Fludalanine undergoes several types of chemical reactions:

Oxidation: The primary metabolism of this compound involves its oxidation to fluoropyruvate.

Reduction: Fluoropyruvate is rapidly reduced to fluorolactate, the major organic metabolite in laboratory animals.

Defluorination: This process involves the removal of the fluorine atom, leading to various metabolites.

Common reagents and conditions used in these reactions include gas-liquid chromatographic chemical ionization mass spectrometric assays to detect and analyze the metabolites . The major products formed from these reactions are fluoropyruvate and fluorolactate .

Scientific Research Applications

Fludalanine has been extensively studied for its antibacterial properties. It is effective against both gram-negative and gram-positive bacteria by blocking the incorporation of D-alanine into the bacterial cell wall . Its applications include:

Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.

Biology: Investigated for its effects on bacterial cell wall synthesis.

Medicine: Explored as a potential antibiotic, although its clinical use was limited due to toxicity concerns.

Mechanism of Action

Fludalanine exerts its antibacterial effects by irreversibly inhibiting bacterial alanine racemase . This enzyme is crucial for the synthesis of D-alanine, an essential component of the bacterial cell wall. By blocking this enzyme, this compound prevents the incorporation of D-alanine into the cell wall, leading to bacterial cell death . The molecular targets involved include alanine racemase and other enzymes required for bacterial cell wall synthesis .

Comparison with Similar Compounds

Fludalanine is unique due to its specific inhibition of alanine racemase and its incorporation into bacterial cell walls at high concentrations . Similar compounds include:

Cycloserine: Another antibiotic that inhibits cell wall synthesis but through a different mechanism.

D-alanine: The natural substrate for alanine racemase, which this compound mimics.

Fluoropyruvate: A metabolite of this compound that also exhibits antibacterial properties.

This compound’s uniqueness lies in its dual action of inhibiting alanine racemase and being incorporated into the bacterial cell wall, which is not observed with other similar compounds .

Properties

CAS No. |

97613-64-4 |

|---|---|

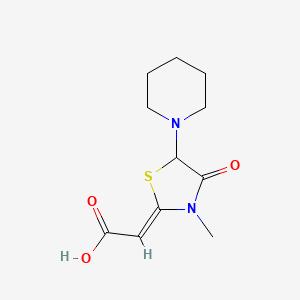

Molecular Formula |

C3H6FNO2 |

Molecular Weight |

108.09 g/mol |

IUPAC Name |

(2S)-2-amino-2-deuterio-3-fluoropropanoic acid |

InChI |

InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1/i2D |

InChI Key |

UYTSRQMXRROFPU-LIIDHCAMSA-N |

Isomeric SMILES |

[2H][C@@](CF)(C(=O)O)N |

Canonical SMILES |

C(C(C(=O)O)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-YL)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B10784779.png)

![butyl 2-[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B10784796.png)